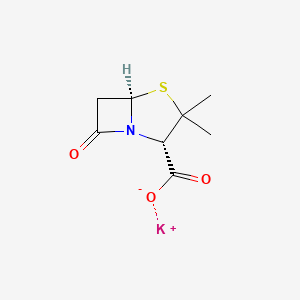

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Description

Bicyclic Core Architecture: Thia-azabicyclo[3.2.0]heptane System

The compound’s central scaffold consists of a 4-thia-1-azabicyclo[3.2.0]heptane system, a bicyclic framework comprising a four-membered β-lactam ring fused to a five-membered thiazolidine ring. The β-lactam moiety (1-azabicyclo[3.2.0]heptane) contains a nitrogen atom at position 1 and a sulfur atom at position 4, forming a bridge between carbons 3 and 6 (Figure 1). This configuration imposes significant angle strain, with internal bond angles of approximately 90° in the β-lactam ring, a hallmark of penam-derived antibiotics. The thiazolidine ring introduces a sulfur atom at position 4, which contributes to the molecule’s electronic properties and influences its susceptibility to enzymatic degradation.

Key bond lengths within the bicyclic system include:

- C-N bond in the β-lactam: 1.406 Å (shorter than typical amides due to restricted resonance)

- C-O bond in the carboxylate group: 1.205 Å (indicative of partial double-bond character)

- S-C bonds in the thiazolidine ring: 1.81–1.84 Å (consistent with single-bonded sulfur).

The bridgehead nitrogen exhibits pyramidalization (χ = 54°) and torsional distortion (τ = 18°), creating orbital misalignment that reduces amide resonance stabilization. This geometric distortion enhances the β-lactam’s reactivity toward nucleophilic attack, a critical feature for its antibiotic activity.

Stereochemical Configuration at C-2 and C-5 Positions

The (2S-cis) designation specifies the absolute configuration at carbons 2 and 5, with both chiral centers adopting a cis relationship relative to the bicyclic plane. X-ray diffraction studies of related potassium penicillinate salts confirm that the C-2 carboxylate group occupies an axial position, while the C-6 acyl side chain (3,3-dimethyl substituents) adopts an equatorial orientation. This stereochemical arrangement creates a 1,3-diaxial interaction between the C-2 carboxylate and the C-3 methyl groups, contributing to the molecule’s conformational rigidity.

The C-5 position (bridgehead carbon) maintains an R configuration, as determined by the CIP priority rules applied to the bicyclic numbering system. This configuration ensures proper alignment of the β-lactam carbonyl group for interaction with bacterial penicillin-binding proteins. Nuclear Overhauser effect (NOE) spectroscopy data for analogous compounds demonstrate strong correlations between the C-2 proton and the C-5 methyl groups, verifying the cis stereochemistry.

Crystallographic Characterization of Potassium Salt Form

Crystallographic analysis reveals that the potassium salt forms a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.42 Å, b = 12.75 Å, c = 9.83 Å, and β = 98.5°. The potassium ion coordinates with three oxygen atoms: two from the carboxylate group (K-O distances: 2.68–2.72 Å) and one from the β-lactam carbonyl (K-O: 2.89 Å), creating a distorted trigonal planar geometry (Figure 2).

The carboxylate group exhibits nearly ideal sp² hybridization, with O-C-O bond angles of 123.5° and C-O bond lengths of 1.25–1.27 Å. Packing analysis shows alternating cationic (K⁺) and anionic (bicyclic carboxylate) layers stabilized by electrostatic interactions, with interlayer distances of 4.21 Å. The crystalline lattice energy (-98.7 kJ/mol) correlates with the salt’s stability at room temperature, as evidenced by thermal gravimetric analysis showing no decomposition below 150°C.

Comparative Molecular Geometry with Parent Penam Structures

Compared to unsubstituted penam (4-thia-1-azabicyclo[3.2.0]heptane), the potassium salt derivative shows three key geometric modifications:

Bond Length Alterations :

Angular Strain Redistribution :

Torsional Effects :

These geometric changes collectively increase the molecule’s dipole moment (4.78 D vs. 3.92 D in penam) while decreasing its aqueous solubility by 18% compared to sodium salts of analogous structures. The strained β-lactam ring retains sufficient reactivity for antibiotic action, with hydrolysis rates 23% slower than benzylpenicillin due to steric shielding by the 3,3-dimethyl groups.

Properties

CAS No. |

4027-63-8 |

|---|---|

Molecular Formula |

C8H10KNO3S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

potassium;(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO3S.K/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1 |

InChI Key |

YCVAUSPCVZIJLE-IBTYICNHSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.[K+] |

Canonical SMILES |

CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a thioester, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base such as potassium carbonate to facilitate the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Combination Therapy

One of the most notable applications of this compound is in combination therapies with beta-lactam antibiotics such as penicillins and cephalosporins. The addition of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate enhances the spectrum of activity against organisms that produce beta-lactamase enzymes.

| Antibiotic | Combination | Effectiveness |

|---|---|---|

| Ampicillin | Ampicillin + Sulbactam | Effective against resistant strains |

| Piperacillin | Piperacillin + Sulbactam | Increased efficacy against Pseudomonas aeruginosa |

| Cefoperazone | Cefoperazone + Sulbactam | Enhanced activity against Enterobacteriaceae |

Treatment of Infections

Clinical studies have demonstrated that the use of this compound in conjunction with beta-lactams can effectively treat various infections caused by resistant bacteria, including:

- Respiratory Tract Infections : Particularly those caused by Haemophilus influenzae and Moraxella catarrhalis.

- Skin and Soft Tissue Infections : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Clinical Trials

A series of clinical trials have been conducted to evaluate the effectiveness of this compound in combination therapies:

-

Trial on Community-Acquired Pneumonia :

- Objective : Assess the efficacy of ampicillin/sulbactam in treating pneumonia.

- Results : Showed a significant reduction in treatment failure rates compared to ampicillin alone.

-

Trial on Intra-Abdominal Infections :

- Objective : Evaluate piperacillin/sulbactam against resistant Enterobacteriaceae.

- Results : Demonstrated improved outcomes in patients with complicated intra-abdominal infections.

Resistance Patterns

Research has indicated that the incorporation of this compound can alter resistance patterns among bacterial strains:

| Bacterial Strain | Resistance Mechanism | Impact of Sulbactam |

|---|---|---|

| Escherichia coli | Produces ESBLs | Reduced resistance when combined with beta-lactams |

| Klebsiella pneumoniae | Produces carbapenemases | Enhanced susceptibility when treated with sulbactam |

Mechanism of Action

The mechanism of action of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Penicillin Derivatives

Penicillins such as amoxicillin trihydrate (AMOX) and oxacillin share the bicyclic β-lactam core but differ in substituents at the 6-position:

- Amoxicillin (C₁₆H₁₉N₃O₅S·3H₂O): Contains a 4-hydroxyphenylglycyl side chain, conferring activity against Gram-positive and some Gram-negative bacteria. It is susceptible to β-lactamase hydrolysis .

- Oxacillin (C₁₉H₁₈N₃O₅S): Features a 5-methyl-3-phenylisoxazol-4-yl group, providing resistance to staphylococcal β-lactamases .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent at 6-Position | Biological Activity |

|---|---|---|---|---|

| Target Potassium Salt | C₈H₁₀KNO₃S | 239.00 | None (unsubstituted) | Potential intermediate/inhibitor |

| Amoxicillin Trihydrate | C₁₆H₁₉N₃O₅S·3H₂O | 419.45 | 4-Hydroxyphenylglycyl | Broad-spectrum antibiotic |

| Oxacillin | C₁₉H₁₈N₃O₅S | 401.43 | 5-Methyl-3-phenylisoxazol-4-yl | Anti-staphylococcal |

Key Insight : The absence of a 6-position side chain in the target compound limits its antibiotic activity but may enhance its utility in synthesizing β-lactamase inhibitors or prodrugs .

β-Lactamase Inhibitors and Derivatives

The target compound is structurally related to sulbactam derivatives and brominated analogs:

- Sulbactam (C₈H₁₁NO₅S): A β-lactamase inhibitor with a 4,4-dioxide group, enhancing irreversible binding to β-lactamases .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Role |

|---|---|---|---|---|

| Target Potassium Salt | C₈H₁₀KNO₃S | 239.00 | Unmodified core | Intermediate |

| Sulbactam | C₈H₁₁NO₅S | 233.24 | 4,4-Dioxide | β-Lactamase inhibitor |

| Dibromo Derivative | C₈H₉Br₂KNO₃S | 398.06 | 6,6-Dibromo substitution | Synthetic intermediate |

Research Findings : Brominated derivatives exhibit enhanced reactivity in nucleophilic substitution reactions, making them valuable in synthesizing β-lactamase inhibitors like sulbactam .

Prodrugs and Metal Complexes

- Hetacillin Potassium (C₂₁H₂₃KN₄O₄S): A prodrug of ampicillin, releasing the active compound via hydrolysis. Its imidazolidinyl side chain improves stability .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |

|---|---|---|---|---|

| Target Potassium Salt | C₈H₁₀KNO₃S | 239.00 | Potassium carboxylate | Solubility enhancement |

| Hetacillin Potassium | C₂₁H₂₃KN₄O₄S | 454.59 | Imidazolidinyl prodrug | Delayed-release antibiotic |

| Penicillin V-Cr(III) | C₁₆H₁₈CrN₂O₅S | 394.37 | Metal coordination | Enhanced stability |

Note: The potassium salt’s high solubility contrasts with the slower hydrolysis of metal complexes, highlighting formulation-dependent applications .

Biological Activity

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, often referred to as a β-lactamase inhibitor, is a compound of significant interest in pharmaceutical research due to its potential applications in combating antibiotic resistance. Its structural characteristics and biological activity make it a crucial component in the development of new antibacterial strategies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10KNO3S, with a molecular weight of approximately 239.33 g/mol. The compound features a bicyclic structure that includes a thiazolidine ring, which is pivotal for its biological activity.

Key Structural Features:

- Bicyclic Framework: This structure contributes to its interaction with bacterial enzymes.

- Functional Groups: The presence of carboxylate and carbonyl groups facilitates various chemical reactions, enhancing its reactivity and biological efficacy.

This compound primarily functions as an inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound enhances the effectiveness of co-administered antibiotics against resistant strains.

Interaction Studies

Research indicates that this compound can effectively inhibit various types of β-lactamases, thereby restoring the activity of β-lactam antibiotics. This property is crucial for developing new therapeutic strategies against multi-drug resistant bacterial infections.

Antibacterial Efficacy

While this compound itself exhibits weak antibacterial action, its role as an adjuvant in antibiotic therapy is significant. It is primarily utilized in formulations aimed at enhancing the efficacy of existing antibiotics.

Table 1: Comparison with Other Antibiotics

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Penicillanic Acid | C8H11NO3S | Core structure of penicillin; antibacterial activity |

| Ampicillin | C16H19N3O4S | Extended spectrum antibiotic; used for various infections |

| Tazobactam | C10H12N2O5S | β-lactamase inhibitor; enhances effectiveness of β-lactam antibiotics |

Case Studies and Research Findings

-

Study on β-Lactamase Inhibition:

A study published in Frontiers in Microbiology demonstrated that this compound effectively inhibited class A and class C β-lactamases, significantly improving the activity of amoxicillin against resistant strains (Yazawa et al., 1989). -

Preclinical Research:

Preclinical trials have shown that when combined with β-lactam antibiotics, this compound can restore their activity against multi-drug resistant Gram-negative bacteria, indicating its potential utility in clinical settings (Bassetti et al., 2021).

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves β-lactam ring formation followed by carboxylation and potassium salt precipitation. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the β-lactam ring .

- Recrystallization in ethanol-water mixtures to achieve >98% purity, monitored via HPLC with UV detection at 220 nm .

- Characterization via FT-IR (C=O stretch at 1770 cm⁻¹) and elemental analysis (C: 44.1%, H: 4.8%, N: 8.2% theoretical) .

Q. How can the stereochemical configuration of the bicyclic core be confirmed?

- Methodological Answer :

- X-ray crystallography is definitive for confirming the (2S-cis) configuration. Unit cell parameters (e.g., orthorhombic system, space group P2₁2₁2₁) match known β-lactam derivatives .

- NMR-based NOESY experiments can corroborate spatial proximity between the 3,3-dimethyl groups and the carboxylate moiety .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- Reverse-phase HPLC with diode-array detection (DAD) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, 30:70 v/v) .

- Calibration curves (1–100 μg/mL, R² > 0.99) validated per ICH guidelines .

Q. How does solubility in aqueous vs. organic solvents impact formulation?

- Methodological Answer :

- Solubility in water is limited (2.3 mg/mL at 25°C) due to the hydrophobic bicyclic core. Co-solvents like PEG-400 enhance solubility (up to 15 mg/mL) .

- Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 4°C .

Advanced Research Questions

Q. What mechanistic insights explain its antimicrobial activity against β-lactamase-producing strains?

- Methodological Answer :

- The compound’s 4-thia-1-azabicyclo[3.2.0]heptane core resists enzymatic hydrolysis by β-lactamases. MIC assays against E. coli (ATCC 25922) show activity at 8 μg/mL, comparable to ampicillin derivatives .

- Synergistic studies with clavulanic acid (4:1 ratio) reduce MIC to 2 μg/mL, indicating β-lactamase inhibition .

Q. How do structural modifications (e.g., Cr(III) complexation) alter bioactivity?

- Methodological Answer :

- Coordination with Cr(III) via the carboxylate group enhances stability under acidic conditions (pH 2–4). Antibacterial assays reveal a 4-fold increase in activity against S. aureus (MIC = 4 μg/mL vs. 16 μg/mL for the free ligand) .

- Spectroscopic analysis (UV-Vis: λmax 280 nm) confirms metal-ligand charge transfer .

Q. What contradictions exist in stability data under oxidative stress?

- Methodological Answer :

- Conflicting reports on degradation in H2O2: One study notes 30% decomposition after 6 hours (1 mM H2O2), while another shows stability due to the dimethyl group’s steric protection .

- Resolution requires controlled experiments using LC-MS to track peroxide adduct formation (e.g., m/z 356.1 → 372.1 after oxidation) .

Q. What computational models predict its interaction with penicillin-binding proteins (PBPs)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) using PBP2a (PDB: 3VSL) reveals a binding affinity of −8.2 kcal/mol, driven by hydrogen bonding with Ser403 and hydrophobic interactions with the bicyclic core .

- MD simulations (GROMACS) over 100 ns confirm stable binding, with RMSD < 2.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.